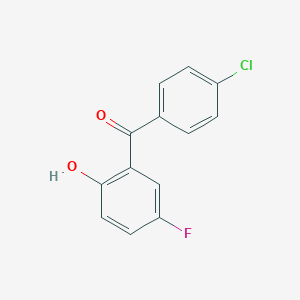

4'-Chloro-5-fluoro-2-hydroxybenzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry Research

Benzophenones are a class of organic compounds widely studied and utilized for their ability to absorb ultraviolet (UV) radiation. ontosight.airesearchgate.net This property makes them essential components in various industrial and commercial products, including sunscreens, cosmetics, and as photostabilizers to protect polymers and plastics from degradation by sunlight. ontosight.aichemimpex.com The benzophenone core can also act as a photoinitiator in UV-curing processes for inks and coatings. ontosight.ai

In materials science, the benzophenone framework is recognized as an electron-deficient core. mdpi.com This characteristic is exploited in the design of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs), where benzophenone derivatives can function as host materials or emitters. mdpi.com The highly twisted geometry of the benzophenone molecule helps in reducing intermolecular interactions, which is a desirable trait for certain advanced material applications. mdpi.com Research into benzophenone derivatives often involves modifying the phenyl rings with various substituents to fine-tune their electronic, optical, and physical properties for specific applications.

Significance of Halogen and Hydroxyl Substituents in Chemical Research

The specific substituents on the 4'-Chloro-5-fluoro-2-hydroxybenzophenone molecule—chloro, fluoro, and hydroxyl groups—are crucial in defining its chemical behavior and potential utility.

The hydroxyl (-OH) group at the 2-position (ortho to the carbonyl group) is particularly significant. Its presence allows for the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. researchgate.net This interaction creates a stable six-membered ring structure, which can affect the molecule's conformation, photostability, and absorption spectrum. In substituted benzophenones, such intramolecular hydrogen bonding is a key feature that influences their physical and chemical characteristics. researchgate.net The hydroxyl group is an activating, ortho-, para-directing group, further modifying the electronic landscape of its parent phenyl ring.

Overview of Current Research Landscape and Gaps for this compound

The current body of scientific literature contains extensive research on the broader class of benzophenones, covering their synthesis, properties, and applications as UV filters and in materials science. researchgate.netmdpi.comijraset.comchemicalbook.com However, there is a notable scarcity of academic studies focusing specifically on this compound.

Most of the available information on this particular compound is found in chemical supplier catalogs and databases, which provide basic physicochemical data but lack in-depth research findings. nih.govchemimpex.comscbt.comtcichemicals.com While general synthesis methods for substituted hydroxybenzophenones, such as the Fries rearrangement and Friedel-Crafts acylation, are well-documented for related compounds, specific synthetic procedures and optimization studies for this compound are not widely published in peer-reviewed journals. ijraset.comchemicalbook.comgoogleapis.com

Consequently, a significant research gap exists. There is a need for detailed investigations into the specific photophysical properties, synthesis, and potential applications of this compound. Such studies would clarify how the unique combination of its three substituents influences its performance as a UV absorber, its potential in medicinal chemistry, or its suitability for advanced materials, thereby providing a more complete understanding beyond the general characteristics of the benzophenone class.

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQWBCUAWOLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211476 | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62433-26-5 | |

| Record name | (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62433-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Hydroxybenzophenone and Derivatives

Established Synthetic Pathways for 4'-Chloro-5-fluoro-2-hydroxybenzophenone

The construction of the this compound molecule can be approached through several established pathways. The most prominent of these is the Friedel-Crafts acylation, which forms the central carbon-carbon bond between the two aromatic rings. The key challenge in this synthesis is controlling the regioselectivity to achieve the desired substitution pattern on both phenolic and chlorinated rings.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. The most direct conceptual route to this compound via this method would involve the acylation of 4-fluorophenol (B42351) with 4-chlorobenzoyl chloride. However, the direct acylation of phenols presents challenges. The phenolic hydroxyl group is a Lewis base that can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack. stackexchange.com Furthermore, competition between C-acylation (on the ring) and O-acylation (at the hydroxyl group) can lead to mixtures of products. curlyarrows.com

To circumvent these issues, two main strategies are employed:

Fries Rearrangement: This involves an initial O-acylation of the phenol (B47542) to form a phenyl ester, which is then rearranged to the C-acylated hydroxyketone under the influence of a Lewis acid catalyst. curlyarrows.com

Use of Protected Phenols: The hydroxyl group can be protected, for instance, as a methoxy (B1213986) or silyl (B83357) ether, prior to acylation. This prevents catalyst coordination and O-acylation, allowing the Friedel-Crafts reaction to proceed on the activated ring, followed by a final deprotection step. google.comgoogle.com For the synthesis of the target molecule, this would involve the acylation of 4-fluoroanisole (B119533) with 4-chlorobenzoyl chloride, followed by demethylation.

The choice of catalyst is crucial in Friedel-Crafts acylation. A stoichiometric amount of the catalyst is often required because the product, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive. wikipedia.org

Lewis Acids: The most common catalysts are strong Lewis acids. Aluminum trichloride (B1173362) (AlCl₃) is widely used due to its high activity. libretexts.org Other effective Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). google.comlibretexts.org For reactions involving sensitive substrates, milder Lewis acids may be preferred to minimize side reactions.

Brønsted Acids: Strong Brønsted acids like hydrofluoric acid (HF) or polyphosphoric acid (PPA) can also catalyze the acylation, particularly in industrial settings. stackexchange.comijraset.com

Solid Acid Catalysts: To address the environmental concerns associated with traditional catalysts, heterogeneous solid acid catalysts have been developed. These include materials like montmorillonite (B579905) K-10 clay supported with metal chlorides (e.g., Fe³⁺, Zn²⁺, Al³⁺), which offer advantages such as easier separation from the reaction mixture and potential for recycling. ijraset.com

| Catalyst Type | Examples | Key Characteristics |

| Lewis Acids | AlCl₃, TiCl₄, ZnCl₂, BF₃ | High reactivity; often required in stoichiometric amounts. google.comwikipedia.orglibretexts.org |

| Brønsted Acids | HF, Polyphosphoric Acid (PPA) | Strong proton donors; effective but can be highly corrosive. stackexchange.comijraset.com |

| Solid Acids | Metal-supported K-10 Clay, Zeolites | Heterogeneous, reusable, eco-friendlier, simple workup. ijraset.comgoogle.com |

The outcome of the Friedel-Crafts acylation is highly dependent on the reaction conditions. The solvent, temperature, and duration of the reaction can significantly impact the yield and the regioselectivity of the product. scribd.com

Solvent Effects: The choice of solvent can influence catalyst activity and product distribution. Common solvents include non-polar options like carbon disulfide (CS₂) and halogenated hydrocarbons such as 1,2-dichloroethane (B1671644) (DCE). stackexchange.com Polar solvents like nitrobenzene (B124822) can also be used; their higher dielectric constant can stabilize charged intermediates and increase reaction rates. numberanalytics.com In some cases, the solvent can dramatically alter the ratio of isomers formed. For example, in the acetylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the more stable thermodynamic product. stackexchange.com

Temperature Control: Temperature is a critical parameter for controlling selectivity. numberanalytics.com Friedel-Crafts reactions are often initiated at low temperatures (e.g., 0–5 °C) to manage their exothermic nature and then may be raised to complete the reaction. google.com Higher temperatures generally increase the reaction rate but can also lead to an increase in side products or isomerization. researchgate.net For instance, in the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) derivatives, reaction temperatures are often controlled between 35 °C and 55 °C for the acylation step, followed by heating to 130-140 °C for a subsequent demethylation step in a one-pot process. google.com

| Reaction Parameter | Influence on Reaction | Typical Conditions/Examples |

| Solvent | Affects catalyst activity, reactant solubility, and isomer distribution. stackexchange.com | Non-polar (CS₂, 1,2-dichloroethane) or Polar (Nitrobenzene). stackexchange.comnumberanalytics.com |

| Temperature | Controls reaction rate and selectivity; higher temperatures can lead to side products. researchgate.net | Often started at low temperatures (0–5 °C) and may be increased to 25–140 °C depending on the specific step. google.comgoogle.com |

| Catalyst Loading | Typically stoichiometric due to product-catalyst complexation. wikipedia.org | Molar ratio of substrate to catalyst is often 1:1.1 or higher. google.com |

The introduction of the fluorine atom onto the benzophenone (B1666685) structure can be achieved in two primary ways: by starting with a pre-fluorinated raw material or by a late-stage fluorination reaction.

Building from Fluorinated Precursors: The most common and direct approach is to use a fluorinated starting material. For the synthesis of this compound, this would involve using 4-fluorophenol or a protected version like 4-fluoroanisole as the substrate for the Friedel-Crafts acylation. google.com This strategy ensures the fluorine atom is in the correct position from the outset. Many industrial processes for fluorinated benzophenones rely on starting materials like fluorobenzene. googleapis.comgoogleapis.com

Late-Stage Fluorination: While less common for this specific substitution pattern, methods exist for the direct introduction of fluorine onto an aromatic ring. Modern synthetic chemistry has seen the development of new reagents for deoxyfluorination and metal-mediated techniques that allow for the precise introduction of fluorine into complex molecules under relatively mild conditions. nih.gov However, achieving the specific regioselectivity required for the 5-fluoro position on a pre-formed 4'-chloro-2-hydroxybenzophenone scaffold would be challenging and likely result in a mixture of isomers.

Due to the complexities of controlling selectivity with multiple functional groups, a multi-step synthesis is often the most practical approach. A plausible multi-step route for this compound would likely involve the protection of the hydroxyl group.

A representative multi-step sequence is as follows:

Protection: The hydroxyl group of 4-fluorophenol is protected, for example, by methylation with dimethyl sulfate (B86663) to form 4-fluoroanisole. This step prevents the -OH group from interfering with the Lewis acid catalyst.

Friedel-Crafts Acylation: The protected 4-fluoroanisole is then acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid like AlCl₃. The acylation is expected to occur predominantly at the position ortho to the activating methoxy group, yielding 4'-chloro-5-fluoro-2-methoxybenzophenone.

Deprotection: The final step involves the cleavage of the methyl ether to reveal the free hydroxyl group. This can be achieved using reagents like boron tribromide (BBr₃) or by heating with aluminum chloride, which can sometimes be accomplished in a one-pot procedure following the acylation. google.com

This strategic use of protecting groups is a common theme in the synthesis of complex substituted aromatic compounds. nih.gov

Friedel-Crafts Acylation Approaches

Novel Synthetic Routes and Green Chemistry Considerations

Recent research has focused on developing more environmentally benign and efficient methods for synthesizing benzophenone derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Organocatalysis: Novel 2-hydroxybenzophenone (B104022) frameworks have been synthesized using organocatalyst- and reagent-controlled benzannulation reactions. These methods can proceed under green conditions, for example in environmentally benign solvents, and offer high functional-group tolerance and operational simplicity. rsc.org

Solid Acid Catalysts and Solvent-Free Conditions: The use of solid acid catalysts like zinc chloride supported on alumina (B75360) allows for highly regioselective ortho C-acylation of phenols. rsc.org These reactions can often be performed under solvent-free conditions, for instance using microwave irradiation, which significantly reduces reaction times and environmental impact. rsc.org

Biocatalysis: While still an emerging area, biocatalytic Friedel-Crafts reactions represent a promising green alternative. The use of enzymes could potentially offer high selectivity under mild, aqueous conditions, though this has not yet been widely applied to complex halogenated benzophenones.

Alternative Reagents: Green synthesis protocols aim to replace hazardous reagents. For example, using benzoic anhydride (B1165640) instead of benzoyl chloride as the acylating agent, coupled with recoverable catalysts like CeO₂-doped HZSM-5 zeolites in ethanol (B145695), presents a greener route to dihydroxybenzophenones. google.com Similarly, using sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol offers a safer method for halogenation steps. nih.gov

These novel routes highlight a shift towards more sustainable practices in chemical synthesis, addressing the limitations and environmental concerns of traditional methods like the classical Friedel-Crafts reaction.

Eco-friendly Catalytic Systems for Benzophenone Synthesis

Conventional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which can lead to significant waste and safety concerns. digitellinc.comresearchgate.net Modern research is focused on developing greener alternatives.

Key Research Findings:

Heterogeneous Catalysts: Solid acid catalysts, including zeolites and metal oxides like zinc oxide (ZnO), are being explored to replace traditional Lewis acids. researchgate.net These catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced generation of corrosive waste. researchgate.netijraset.com

Green Solvents and Reagents: The use of methanesulfonic acid (MSA) has shown promise as a biodegradable and affordable green reagent for Friedel-Crafts reactions. digitellinc.com Combining MSA with continuous flow technology allows for acylation of phenols under milder conditions. digitellinc.com

Organocatalysis: Organocatalyst-controlled methods are being developed for the selective synthesis of diverse 2-hydroxybenzophenone frameworks under environmentally benign conditions, often using green solvents. rsc.org

| Catalytic System | Key Advantages | Relevant Research Focus |

|---|---|---|

| Heterogeneous Catalysts (e.g., ZnO, Zeolites) | Reusable, easy to separate, reduces corrosive waste. researchgate.netijraset.com | Solvent-free acylation of aromatic compounds. researchgate.net |

| Homogeneous Green Catalysts (e.g., MSA) | Biodegradable, affordable, enables milder reaction conditions. digitellinc.com | Metal-free acylation of phenols in continuous flow systems. digitellinc.com |

| Organocatalysts | High selectivity, operational simplicity, use of green solvents. rsc.org | Cascade benzannulation for diverse 2-hydroxybenzophenone frameworks. rsc.org |

One-Pot Synthetic Approaches for Related Benzophenones

One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a key strategy for improving efficiency and reducing waste. For benzophenone derivatives, this can involve combining acylation and subsequent modification steps. A patented method describes synthesizing 2-hydroxybenzophenone compounds in a one-pot reaction using benzofuranone as a starting material, nickel chloride as a catalyst, and di-tert-butyl peroxide as an oxidant in the presence of air. google.com This approach has demonstrated high yields (up to 99%) for various substituted benzophenones. google.com Another one-pot method for preparing 4-chloro-4'-hydroxybenzophenone involves a Friedel-Crafts reaction followed by heating to remove a methyl group, simplifying the process and reducing impurities. google.com

Atom Economy and Sustainable Synthesis Research

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. numberanalytics.comjocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. numberanalytics.com

For benzophenone synthesis, traditional methods often have poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. wiley-vch.de Research in sustainable synthesis focuses on:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic ones is a primary strategy to improve atom economy. wiley-vch.de

Reaction Design: Choosing reaction types that are inherently more atom-economical, such as addition reactions over substitution or elimination reactions.

Process Optimization: Implementing strategies like flow chemistry can enhance reaction efficiency and reduce waste, contributing to a more sustainable process. numberanalytics.com

The development of catalytic systems, as discussed in section 2.2.1, is central to improving the atom economy of synthesizing this compound.

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound typically involves the reaction of a substituted phenol with a substituted benzoyl chloride. The primary precursors are therefore a fluoro-substituted phenol and 4-chlorobenzoyl chloride.

Synthesis of Fluoro-Phenolic Intermediates: A common precursor for the phenolic part is a derivative of aminofluorophenol, such as 2-amino-4-fluorophenol. ossila.com This intermediate can be synthesized by the reduction of the corresponding nitrobenzene derivative, for example, by catalytic hydrogenation using palladium on carbon. guidechem.comchemicalbook.com

Synthesis of 4-Chlorobenzoyl Chloride: This acylating agent can be prepared from 4-chlorobenzoic acid by reacting it with thionyl chloride. Another route involves the chlorination of 4-chlorotoluene. prepchem.com

| Precursor | Common Synthetic Route | Key Reagents |

|---|---|---|

| 2-Amino-4-fluorophenol | Reduction of 2-fluoro-6-nitrophenol (B128858) or similar nitroaromatic compound. guidechem.comchemicalbook.com | Palladium on carbon, hydrogen gas. guidechem.comchemicalbook.com |

| 4-Chlorobenzoyl chloride | Reaction of 4-chlorobenzoic acid with a chlorinating agent. | Thionyl chloride. |

Purification and Characterization Methodologies in Synthesis Research

Following synthesis, the crude product must be purified and its chemical structure confirmed.

Purification: Common techniques for purifying solid organic compounds like benzophenone derivatives include:

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. google.com

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is often employed, using a solvent system (eluent) tailored to the polarity of the compound and impurities. chemicalbook.comnih.gov

Filtration and Washing: After reaction or precipitation, the solid product is typically isolated by filtration and washed with appropriate solvents to remove residual reagents and byproducts. prepchem.com

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and environment of hydrogen and carbon atoms. nih.govfrontiersin.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups characteristic of hydroxybenzophenones. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. nih.govfrontiersin.org

Melting Point: The melting point is a key physical property used to assess the purity of a crystalline solid. tcichemicals.com

| Technique | Purpose in Benzophenone Research | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation. nih.govfrontiersin.org | Connectivity of atoms, chemical environment of protons and carbons. scirp.org |

| IR Spectroscopy | Functional group identification. nih.gov | Presence of key bonds (e.g., C=O, O-H). nih.gov |

| Mass Spectrometry | Molecular weight determination. nih.gov | Exact mass and fragmentation patterns. frontiersin.org |

| Recrystallization | Purification of solid products. google.com | Removal of soluble impurities. |

| Column Chromatography | Separation of complex mixtures. chemicalbook.com | Isolation of the desired compound from byproducts. nih.gov |

Advanced Spectroscopic Characterization and Elucidation of 4 Chloro 5 Fluoro 2 Hydroxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone in solution. By analyzing the magnetic properties of its atomic nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the two phenyl rings and the hydroxyl proton.

The protons on the 5-fluoro-2-hydroxyphenyl ring (Ring A) exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the 4-chlorophenyl ring (Ring B) show a more straightforward pattern typical of a 1,4-disubstituted benzene (B151609) ring. An intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen typically shifts the hydroxyl proton signal significantly downfield.

Table 1: ¹H NMR Spectral Data for this compound Detailed experimental ¹H NMR data, including specific chemical shifts and coupling constants, are not readily available in publicly accessible, peer-reviewed literature. The table below represents expected regions and multiplicities based on the chemical structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | ~7.0-7.2 | dd | J(H3-H4), J(H3-F5) | 1H |

| H-4 | ~7.2-7.4 | ddd | J(H4-H3), J(H4-H6), J(H4-F5) | 1H |

| H-6 | ~6.9-7.1 | dd | J(H6-H4), J(H6-F5) | 1H |

| H-2', H-6' | ~7.6-7.8 | d | J(H2'-H3') | 2H |

| H-3', H-5' | ~7.4-7.6 | d | J(H3'-H2') | 2H |

| 2-OH | >10 | s (broad) | - | 1H |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The presence of the electron-withdrawing fluorine atom causes significant C-F coupling, which is observable in the spectrum as doublets for the carbons on the fluorinated ring. The carbonyl carbon is typically observed as a singlet at a characteristic downfield chemical shift.

Table 2: ¹³C NMR Spectral Data for this compound Specific, experimentally verified ¹³C NMR chemical shift data is not widely available in the public domain. The data presented are based on predictive models and analysis of similar structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C=O | ~195-200 | - |

| C-1 | ~115-120 | Small (e.g., 2-5 Hz) |

| C-2 | ~155-160 | Small (e.g., 2-5 Hz) |

| C-3 | ~118-122 | Medium (e.g., 5-10 Hz) |

| C-4 | ~120-125 | Medium (e.g., 20-25 Hz) |

| C-5 | ~158-162 (d) | Large (e.g., >240 Hz) |

| C-6 | ~110-115 (d) | Medium (e.g., 20-25 Hz) |

| C-1' | ~135-140 | - |

| C-2', C-6' | ~130-135 | - |

| C-3', C-5' | ~128-132 | - |

| C-4' | ~138-142 | - |

To confirm the assignments from 1D NMR and establish the complete bonding network, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on each aromatic ring, such as H-3 with H-4, and H-4 with H-6 on Ring A, and between H-2'/H-6' and H-3'/H-5' on Ring B, confirming their positions within each spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-3 to C-3, H-2' to C-2', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the protons on Ring B (H-2'/H-6') to the carbonyl carbon (C=O), linking the chlorophenyl group to the ketone.

Correlations from the protons on Ring A (especially H-3 and H-6) to the carbonyl carbon (C=O), connecting the fluoro-hydroxyphenyl group.

Correlations from the hydroxyl proton to C-1, C-2, and C-6, confirming its position.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and plausible fragmentation pathways that aid in structural confirmation.

In GC-MS analysis, the compound is first separated from a mixture by gas chromatography before being ionized and detected by the mass spectrometer. The resulting mass spectrum for this compound shows a distinct molecular ion peak (M⁺) and a characteristic fragmentation pattern. spectrabase.com

The molecular ion peak confirms the molecular weight of the compound. Due to the presence of chlorine, this peak is accompanied by an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic for compounds containing one chlorine atom.

Table 3: Key Mass Fragments from GC-MS Analysis of this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 250 | [C₁₃H₈ClFO₂]⁺ | Molecular Ion (M⁺) |

| 139 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation |

The most significant fragmentation involves the cleavage of the bond between the carbonyl group and the 5-fluoro-2-hydroxyphenyl ring. This alpha-cleavage results in the formation of the highly stable 4-chlorobenzoyl cation at m/z 139. spectrabase.com Subsequent loss of a carbon monoxide (CO) molecule from this fragment yields the 4-chlorophenyl cation at m/z 111. This fragmentation pattern is a key diagnostic feature for the structure.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The precise mass of the molecular ion is compared against the theoretical mass calculated for a specific chemical formula.

For this compound, the molecular formula is C₁₃H₈ClFO₂. The theoretical exact mass for this formula is calculated to be 250.01969 Da. spectrabase.com An HRMS measurement yielding a mass value extremely close to this theoretical value provides definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the functional groups present in a molecule can be identified.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables the analysis of solid or liquid samples directly without extensive sample preparation. The ATR-IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the various functional groups and structural features of the molecule.

A detailed analysis of the vibrational modes based on the available ATR-IR spectrum reveals key molecular vibrations. The spectrum is characterized by a prominent carbonyl (C=O) stretching vibration, which is typical for benzophenone (B1666685) derivatives. Additionally, the spectrum shows characteristic absorptions for aromatic C-H stretching, C=C stretching within the aromatic rings, and vibrations associated with the C-Cl, C-F, and O-H bonds.

Table 1: Prominent Vibrational Modes in the ATR-IR Spectrum of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Broad, ~3000-3400 | Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. |

| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of the C-H bonds on the two aromatic rings. |

| Carbonyl (C=O) Stretch | ~1630-1680 | Strong absorption characteristic of the ketone functional group. |

| Aromatic C=C Stretch | ~1400-1600 | Multiple bands corresponding to the stretching vibrations within the phenyl rings. |

| C-O Stretch | ~1200-1300 | Stretching vibration of the bond between the aromatic ring and the hydroxyl group. |

| C-F Stretch | ~1100-1250 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | ~700-800 | Stretching vibration of the carbon-chlorine bond. |

Note: The exact peak positions can vary slightly depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

Specific experimental data for the absorption maxima and molar absorptivity of this compound are not available in the surveyed literature. However, the UV-Vis spectrum of benzophenone and its derivatives typically exhibits two main absorption bands. researchgate.net These correspond to the π → π* and n → π* electronic transitions. The π → π* transition is usually more intense and occurs at a lower wavelength, while the n → π* transition of the carbonyl group is less intense and appears at a longer wavelength. researchgate.net The presence of substituents such as chloro, fluoro, and hydroxyl groups on the benzophenone framework is expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, detailed experimental data on its solid-state structure is not available at this time.

For context, X-ray diffraction studies on other substituted benzophenones have revealed that the two phenyl rings are typically twisted out of the plane of the carbonyl group to varying degrees. nih.govresearchgate.net The dihedral angle between the two aromatic rings is influenced by the steric and electronic effects of the substituents. nih.govresearchgate.net In the solid state, hydroxy-substituted benzophenones often exhibit intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which influences the conformation of the molecule. ncats.io It is highly probable that this compound would also display such an intramolecular hydrogen bond in its crystal structure.

Computational Chemistry and Theoretical Studies of 4 Chloro 5 Fluoro 2 Hydroxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for obtaining detailed information about the properties of chemical compounds.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This process determines stable bond lengths, bond angles, and dihedral angles. For 4'-Chloro-5-fluoro-2-hydroxybenzophenone, this analysis would reveal the most stable three-dimensional shape of the molecule.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP 6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=O | Data not available |

| C-Cl | Data not available | |

| C-F | Data not available | |

| O-H | Data not available | |

| **Bond Angles (°) ** | C-CO-C | Data not available |

| C-C-Cl | Data not available | |

| C-C-F | Data not available | |

| C-C-OH | Data not available |

| Dihedral Angles (°) | Phenyl Ring 1 - Phenyl Ring 2 | Data not available |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule describes the arrangement and energy of its electrons. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would help in understanding its behavior in chemical reactions and its electronic absorption properties.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency calculations predict the frequencies at which a molecule will vibrate. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecular structure. For this compound, these calculations would help in assigning the vibrational modes associated with the C=O, C-Cl, C-F, and O-H groups. Such simulations are instrumental in interpreting experimental spectroscopic data.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors are derived from the electronic structure of a molecule and are used to predict its reactivity. These descriptors provide quantitative measures of a molecule's tendency to participate in chemical reactions.

Chemical Potential and Chemical Hardness Investigations

Chemical potential (μ) in the context of DFT is related to the electronegativity of a molecule and describes the tendency of electrons to escape from the system. Chemical hardness (η) is a measure of the resistance to a change in the electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. These descriptors are calculated from the energies of the HOMO and LUMO.

Electrophilicity Index Studies

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the energy lowering of a system when it is saturated with electrons from the external environment. This index is useful for predicting the electrophilic character of a molecule in reactions.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique is crucial for understanding its dynamic behavior in various chemical and biological environments. MD simulations provide insights into the conformational changes, flexibility, and interaction dynamics of a molecule over time, which are critical for predicting its behavior in a biological system, such as interactions with a receptor or enzyme.

For a molecule like this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Investigate the rotational freedom around the carbonyl bridge and how the substituted phenyl rings orient themselves in relation to each other in an aqueous or lipid environment. This is vital for understanding how the molecule might adapt its shape to fit into a binding pocket.

Investigate Ligand-Receptor Interactions: If this compound is identified as a ligand for a particular protein, MD simulations can be used to model the stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the complex over time, researchers can assess the stability of the binding pose obtained from molecular docking. nih.gov Such simulations reveal the key amino acid residues involved in the interaction and the nature of the intermolecular forces at play, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The general workflow for such a simulation would involve placing the molecule within a simulated environment (e.g., a protein in a water box), minimizing the system's energy, and then allowing the atoms to move over a defined period by solving Newton's equations of motion. The resulting trajectory provides a detailed view of the molecule's dynamic behavior at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Benzophenone (B1666685) Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and for understanding the structural features that govern their function. nih.govplos.org

For benzophenone derivatives, QSAR studies have been successfully applied to develop models that predict their biological activities, such as antimalarial efficacy. nih.govresearchgate.net In a typical QSAR study, a set of known benzophenone derivatives (a training set) with measured biological activities is used to build a mathematical model. nih.govresearchgate.net This model is then validated using an external set of compounds (a test set) to ensure its predictive power. nih.govresearchgate.net

The key components of a QSAR/QSPR model for benzophenone derivatives, including this compound, would involve:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecules. For a compound like this compound, these descriptors could include:

Topological descriptors: Related to the 2D structure of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (log P).

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to establish the mathematical relationship between the descriptors and the activity/property. nih.govresearchgate.netnih.gov

A hypothetical QSAR model for a series of benzophenone derivatives might take the form of a linear equation, such as:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

The predictive ability of such models can significantly accelerate the discovery of new compounds with desired properties by prioritizing the synthesis and testing of the most promising candidates. nih.govresearchgate.net

Below is an interactive table showcasing the types of molecular descriptors that would be relevant in a QSAR/QSPR study of benzophenone derivatives.

| Descriptor Type | Example Descriptor | Relevance to Benzophenone Derivatives |

| Electronic | Dipole Moment | Influences interactions with polar environments and binding sites. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its ability to fit into a binding pocket. |

| Hydrophobic | LogP | Describes the partitioning of the molecule between aqueous and lipid phases, crucial for membrane permeability. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

| Quantum-Chemical | HOMO/LUMO Energies | Provides insight into the molecule's reactivity and ability to participate in charge-transfer interactions. |

Reactivity and Reaction Mechanisms of 4 Chloro 5 Fluoro 2 Hydroxybenzophenone

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4'-chloro-5-fluoro-2-hydroxybenzophenone is the primary site for electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl (-OH), fluorine (-F), and the 4-chlorobenzoyl substituents.

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions most activated by the hydroxyl group and least sterically hindered. The directing effects of the substituents on the phenolic ring are summarized in the table below.

| Substituent | Position on Phenolic Ring | Activating/Deactivating | Directing Effect |

| -OH | 1 | Activating | ortho, para |

| -F | 5 | Deactivating | ortho, para |

| 4-Chlorobenzoyl | 2 | Deactivating | - |

Given these competing influences, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group. However, the position para to the hydroxyl group is already substituted with fluorine. Therefore, electrophilic substitution is predicted to occur predominantly at the position ortho to the hydroxyl group (C3) and meta to the fluorine, or at the position ortho to both the hydroxyl and fluorine groups (C6), with the outcome likely influenced by the specific electrophile and reaction conditions. For instance, in nitration reactions, a mixture of products may be obtained, with the regioselectivity being sensitive to the nitrating agent and the solvent used cpmat.runih.gov.

Nucleophilic Substitution and Addition Reactions Involving the Halogen Atoms

The carbon-halogen bonds in this compound are generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. This is due to the high bond strength of the C-F bond and the deactivating effect of the carbonyl group on the chlorophenyl ring.

However, under forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles, substitution of the halogen atoms can be achieved. The relative reactivity of the C-F and C-Cl bonds towards nucleophilic attack is a subject of interest. Generally, in nucleophilic aromatic substitution, a C-F bond can be more reactive than a C-Cl bond if the reaction proceeds through a Meisenheimer complex, as fluorine is better at stabilizing the negative charge through its inductive effect libretexts.org. Conversely, the C-Cl bond is weaker and may be more susceptible to cleavage in other substitution pathways. The presence of the electron-withdrawing carbonyl group can activate the para-positioned chlorine for nucleophilic attack, although this effect is less pronounced than with strongly activating groups like nitro groups.

Photochemical Reactions and Photo-induced Processes

Benzophenone (B1666685) and its derivatives are well-known for their photochemical activity, a property that is central to the utility and environmental fate of this compound.

Photodegradation Mechanisms and Environmental Fate Research

As a halogenated benzophenone, this compound is used in sunscreens and as a UV stabilizer in plastics, leading to its potential release into the environment karger.comrsc.org. Its persistence and degradation pathways are therefore of significant environmental interest.

The photodegradation of benzophenone-type UV filters in the aquatic environment is a complex process that can occur through direct photolysis or indirect photolysis mediated by photosensitizers like dissolved organic matter karger.comresearchgate.netnih.gov. While benzophenones are designed to be photostable, they can undergo degradation upon prolonged exposure to UV radiation nih.govnih.gov. The degradation products of halogenated benzophenones can sometimes be more toxic than the parent compound karger.com. The environmental fate of these compounds is a subject of ongoing research, with studies focusing on their persistence, bioaccumulation, and the toxicity of their degradation byproducts researchgate.net.

Photosensitization Properties and Reactive Species Generation

Benzophenone is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, thereby initiating chemical reactions nih.govrsc.orgtum.de. Upon absorption of UV radiation, benzophenone undergoes intersystem crossing to a long-lived triplet excited state. This triplet state can then participate in a variety of photochemical reactions.

This compound is expected to exhibit similar photosensitizing properties. Its triplet excited state can abstract a hydrogen atom from a suitable donor, generating a ketyl radical. This reactivity is the basis for its use as a photoinitiator in polymerization processes chemicalbook.comresearchgate.net. Furthermore, the excited benzophenone can transfer its energy to molecular oxygen, leading to the formation of singlet oxygen, a highly reactive oxygen species (ROS) nih.gov. The generation of ROS can contribute to the degradation of other organic pollutants in the environment but can also have detrimental effects on aquatic organisms.

Reactions of the Carbonyl Group

The carbonyl group in this compound is a key site for chemical transformations, particularly reduction reactions.

Standard organic reduction methods can be employed to convert the ketone to a secondary alcohol or to completely reduce it to a methylene group.

Reduction to an Alcohol: The carbonyl group can be reduced to a diphenylmethanol derivative using hydride-based reducing agents such as sodium borohydride (NaBH₄) zenodo.orgyoutube.comwritinguniverse.com. This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction to an Alkane: Complete reduction of the carbonyl group to a methylene (-CH₂-) group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) researchgate.netnih.govnih.govnih.govuts.edu.auresearchgate.netresearchgate.netmedicaljournals.se. The choice of method depends on the stability of the other functional groups in the molecule to acidic or basic conditions. The Clemmensen reduction is suitable for acid-stable compounds, while the Wolff-Kishner reduction is preferred for base-stable, acid-sensitive substrates.

The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the halogen atoms may slightly increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Derivatization Strategies for Advanced Materials and Pharmaceutical Intermediates

This compound serves as a valuable building block for the synthesis of more complex molecules with applications in materials science and pharmaceuticals karger.comrsc.org. Its trifunctional nature allows for a variety of derivatization strategies.

In the realm of advanced materials , this compound is a key precursor for the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) cpmat.ru. The synthesis of PEEK often involves a nucleophilic substitution reaction where the hydroxyl group of a bisphenol is reacted with a dihalobenzophenone. Derivatization of this compound, for example, by reaction at the hydroxyl group, can lead to the formation of monomers for specialty polymers with tailored properties.

In pharmaceutical synthesis , the benzophenone scaffold is present in a number of bioactive molecules nih.gov. The hydroxyl group of this compound can be alkylated or acylated to introduce various side chains, which can modulate the biological activity of the resulting compounds tum.de. The halogen atoms also provide handles for further functionalization, for instance, through cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel drug candidates. The synthesis of the lipid-lowering drug fenofibrate, for example, involves a 4-chloro-4'-hydroxybenzophenone (B194592) intermediate chemguide.co.ukijraset.com.

Applications and Advanced Research Areas of 4 Chloro 5 Fluoro 2 Hydroxybenzophenone

Medicinal Chemistry and Biological Activity Research

In the realm of medicinal chemistry, the focus on 4'-Chloro-5-fluoro-2-hydroxybenzophenone is primarily centered on its utility as an intermediate and the potential biological activities inherent to its structural class.

Investigation as Pharmaceutical Intermediates

This compound serves as a crucial pharmaceutical intermediate, a foundational chemical building block used in the synthesis of more complex active pharmaceutical ingredients (APIs). chemimpex.com Its value lies in its reactive sites, which allow for the construction of novel molecules aimed at drug discovery and development. chemimpex.comscbt.com Researchers utilize this compound to synthesize new chemical entities, facilitating the creation of drugs with potentially improved effectiveness and fewer side effects. chemimpex.com The presence of halogen atoms (chlorine and fluorine) can enhance properties such as metabolic stability and membrane permeability in the final drug product.

Studies on Potential Biological Activities

While this specific compound is mainly used as a synthetic intermediate, its core structure is part of the benzophenone (B1666685) family, which has been investigated for a range of biological effects. Research into related compounds provides insight into the potential applications of this chemical class.

Currently, there is a lack of specific published research focusing on the direct anticancer activities of this compound. However, the broader family of halogenated organic compounds has been a significant area of interest in oncology. Halogen atoms can alter the electronic properties and binding capabilities of molecules, which has been explored in the design of novel therapeutic agents. researchgate.netnih.govresearchgate.net Studies on other halogenated marine natural products, for instance, have demonstrated antitumor activities, indicating that the inclusion of halogens is a viable strategy in the development of anticancer drugs. nih.gov

Similar to its anticancer potential, direct studies on the antimicrobial properties of this compound are not prominent in the available scientific literature. Nevertheless, the introduction of halogen atoms into molecular structures is a well-established strategy for enhancing antimicrobial activity. researchgate.net Research on other halogenated natural and synthetic compounds has shown significant antibacterial and antifungal properties. nih.govresearchgate.net For example, halogenated flavones have been shown to inhibit bacterial communication and biofilm formation, suggesting that halogenation can be a key factor in developing new antimicrobial agents. scribd.com

The benzophenone scaffold is a subject of research for its potential to inhibit xanthine (B1682287) oxidase (XO). This enzyme plays a critical role in the metabolic pathway that produces uric acid from purines. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Several studies have demonstrated that certain synthetic benzophenone derivatives can act as inhibitors of xanthine oxidase.

Research has shown that the number and position of hydroxyl groups on the benzophenone rings are crucial for inhibitory activity. For instance, compounds with multiple hydroxyl groups have shown notable effects. The table below summarizes the inhibitory concentrations (IC50) for some studied benzophenone derivatives.

| Compound | IC50 (µM) |

| 2,2',4,4'-Tetrahydroxybenzophenone | 47.59 |

| 3,4,5,2',3',4'-Hexahydroxybenzophenone | 69.40 |

| 4,4'-Dihydroxybenzophenone | 82.94 |

These studies indicate that the benzophenone skeleton is a promising starting point for designing novel xanthine oxidase inhibitors.

The interaction of benzophenone derivatives with biological systems is an area of ongoing research. Due to their widespread use in consumer products like sunscreens and plastics, there is interest in their potential effects on human health. ontosight.ai Some studies have raised concerns that certain benzophenones may possess endocrine-disrupting properties, meaning they could interfere with the body's hormonal systems. ontosight.ai This highlights the importance of understanding how these compounds interact with cellular components and biological pathways. The specific interactions of this compound at a cellular level have not been extensively detailed in published literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Benzophenones

The biological activity and physical properties of benzophenone derivatives, including this compound, are intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in understanding how chemical modifications to the benzophenone scaffold influence their function.

The fundamental benzophenone structure consists of two phenyl rings attached to a central carbonyl group. researchgate.net The electronic and steric properties of substituents on these rings significantly dictate the molecule's behavior. For instance, the placement of hydroxyl (-OH) and other groups can affect the molecule's ability to absorb UV radiation, a key feature for its use as a photostabilizer. ontosight.ai

Research into various substituted benzophenones has revealed key insights:

Substitution Patterns: The position of substituents on the aromatic rings is critical. For example, in the context of insecticidal activity, good results were found when the aromatic rings were substituted at the 4-positions with a halogen atom and a triflate or perhaloalkoxy group. nih.gov In studies of benzophenones as HIV nonnucleoside reverse transcriptase inhibitors, substitution at the para position of the C-ring was found to be beneficial. acs.org

Influence of Specific Groups: The presence of a hydroxyl group in the ortho position to the carbonyl group is known to be important for the photostabilizing effect of 2-hydroxybenzophenones. This is due to the formation of an intramolecular hydrogen bond that facilitates the dissipation of absorbed UV energy. nih.gov The nature of substituents also impacts the twist angle between the two aryl rings, which in turn affects the molecule's conformation and crystal packing. nih.govresearchgate.net For example, 4-Chloro-4'-hydroxybenzophenone (B194592) has a ring twist of 64.66 (8) degrees. nih.govresearchgate.net

Electronic Effects: The interplay of electron-donating and electron-withdrawing groups influences the electronic properties of the benzophenone system. The carbonyl group can interact with the phenyl rings through both inductive (σ bond) and mesomeric (π bond) effects, leading to a delocalized molecular orbital that stabilizes the system. scialert.net

| Structural Feature | Observed Effect | Application/Activity | Citation |

|---|---|---|---|

| Substitution at the 4-position with halogens and triflate/perhaloalkoxy groups | Enhanced insecticidal activity | Pest Management | nih.gov |

| Para-substitution on the C-ring | Beneficial for anti-HIV activity | Pharmaceuticals | acs.org |

| Ortho-hydroxyl group | Facilitates UV energy dissipation through intramolecular hydrogen bonding | Photostabilizers | nih.gov |

| Nature of substituents | Affects the dihedral angle (twist) between the aryl rings | Molecular Conformation | nih.govresearchgate.net |

Mechanisms of Action at the Molecular Level

The diverse applications of benzophenones stem from their photochemical reactivity. Upon absorption of UV light, benzophenone and its derivatives can undergo a transition from the ground state (S₀) to an excited singlet state (S₁), followed by a highly efficient intersystem crossing to a triplet state (T₁). wikipedia.org This triplet state is a diradical and is responsible for many of the subsequent chemical reactions.

The primary mechanism of action for many applications involves hydrogen abstraction. The excited benzophenone molecule in its triplet state can abstract a hydrogen atom from a suitable donor molecule, forming a ketyl radical. wikipedia.org This process is fundamental to its role as a photoinitiator in polymerization reactions. polymerinnovationblog.com

In the context of its biological activity, the interaction of benzophenones with biological macromolecules is of significant interest. For instance, benzophenone derivatives have been shown to interact with DNA, acting as photosensitizers. wikipedia.org This interaction, coupled with photo-induced energy transfer, may explain some of their therapeutic and toxicological effects. wikipedia.org Studies on the estrogenic activity of benzophenones suggest that a hydroxyl group on one of the phenyl rings is a minimum structural requirement for binding to the estrogen receptor α (ERα). nih.gov This interaction is thought to be stabilized by hydrogen bonds with specific amino acid residues in the receptor's ligand-binding pocket. nih.gov

Furthermore, some benzophenones have been shown to induce apoptosis in cells through the generation of reactive oxygen species (ROS), leading to mitochondrial and nuclear damage. mdpi.com

Material Science Research

Application as Photostabilizers and UV Filters in Polymers

This compound and related compounds are widely used to protect polymers and plastics from degradation caused by ultraviolet radiation. ontosight.aichemimpex.com When incorporated into materials, these compounds absorb harmful UV light and dissipate the energy as heat, thus preventing the breakdown of the polymer matrix. This enhances the durability and longevity of plastic products exposed to sunlight. chemimpex.com The effectiveness of 2-hydroxybenzophenones as photostabilizers is attributed to the presence of the ortho-hydroxyl group, which facilitates a rapid, reversible intramolecular proton transfer in the excited state, allowing for the efficient dissipation of absorbed energy.

Integration into Novel Coatings and Paints

The UV-absorbing properties of benzophenone derivatives make them valuable additives in coatings and paints to improve their weather resistance and durability. marketresearchfuture.com They can be integrated into formulations for exterior architectural coatings to provide enhanced resistance to degradation and improve gloss retention. chemimpex.comgoogle.com Research has focused on developing non-volatile benzophenone derivatives to ensure long-lasting protection, as traditional benzophenone can evaporate from the film over time. google.com These advanced derivatives can be chemically bonded into the coating matrix, providing more permanent protection against UV-induced damage.

Potential in Liquid Crystal Development

While specific research on this compound in liquid crystal development is not extensively documented in the provided search results, the general properties of benzophenones suggest potential applications in this field. The rigid, aromatic structure of the benzophenone core is a common feature in molecules that exhibit liquid crystalline phases. The ability to modify the substituents on the phenyl rings allows for the fine-tuning of molecular shape, polarity, and intermolecular interactions, which are critical parameters for designing liquid crystal materials with specific properties.

Role as Photoinitiators in Polymerization (related benzophenones)

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, a process central to UV curing of inks, coatings, and adhesives. ontosight.aipolymerinnovationblog.comresearchgate.net Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators like benzophenone require a co-initiator, typically an amine or an alcohol. polymerinnovationblog.com

Upon UV irradiation, the benzophenone is excited to its triplet state. It then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical from the benzophenone and an active radical from the co-initiator, which then initiates the polymerization of monomers like acrylates. polymerinnovationblog.comresearchgate.net The efficiency of this process can be influenced by the structure of the benzophenone derivative and the nature of the co-initiator. researchgate.net Research in this area focuses on developing novel benzophenone-based photoinitiators with improved reactivity, lower migration, and absorption characteristics tailored for specific light sources like LEDs. semanticscholar.orgglobethesis.com

| Application | Mechanism/Role | Key Structural Features | Citation |

|---|---|---|---|

| Photostabilizers in Polymers | Absorbs UV radiation and dissipates it as heat. | Ortho-hydroxyl group for efficient energy dissipation. | ontosight.aichemimpex.com |

| Coatings and Paints | Acts as a UV absorber to prevent degradation and improve gloss retention. | Derivatives with low volatility for long-term performance. | chemimpex.commarketresearchfuture.comgoogle.com |

| Photoinitiators in Polymerization | Acts as a Type II photoinitiator, abstracting hydrogen from a co-initiator upon UV exposure to generate initiating radicals. | Carbonyl group and aromatic rings facilitate excitation and hydrogen abstraction. | ontosight.aipolymerinnovationblog.comresearchgate.net |

Research in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in high-speed data processing, optical switching, and frequency conversion. The NLO response of a material is intricately linked to its molecular structure, particularly the presence of π-conjugated systems and electron-donating and accepting groups that facilitate intramolecular charge transfer.

While direct experimental or extensive theoretical studies on the NLO properties of this compound are not widely documented in publicly available research, the broader class of benzophenone derivatives has been a subject of computational investigations to assess their NLO potential. Theoretical studies on structurally similar compounds, such as substituted benzophenones, have been conducted to understand the relationship between their molecular structure and hyperpolarizability, a key measure of NLO activity. These computational investigations typically employ quantum chemical methods to calculate parameters like dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For instance, computational studies on other substituted benzophenones have explored how the nature and position of substituents on the aromatic rings influence the electronic and optical properties. The presence of both electron-donating (like the hydroxyl group) and electron-withdrawing groups (like the carbonyl and halogen atoms) in this compound suggests that it could possess interesting NLO characteristics. However, without specific theoretical calculations or experimental validation for this exact compound, its potential as an NLO material remains a subject for future investigation.

Analytical Chemistry Applications

The distinct chemical structure of this compound makes it a candidate for various applications in analytical chemistry, both as a reagent for the detection of other substances and as an analyte in complex mixtures.

Development of Reagents for Detection and Quantification

The presence of a hydroxyl group ortho to the carbonyl group in this compound provides a potential binding site for metal ions. This structural motif is common in a variety of analytical reagents that form colored complexes with metal ions, enabling their spectrophotometric determination. While specific applications of this compound as a reagent for the detection and quantification of specific analytes are not extensively detailed in current literature, its structural features suggest a potential for such applications. The development of new analytical reagents is a continuous area of research, and compounds with chelating capabilities are often investigated for their selectivity and sensitivity towards different metal ions.

Analytical Methodologies for Complex Mixtures

As a synthetic compound, this compound can be an analyte of interest in various samples, including environmental matrices or in the quality control of industrial products. The development of robust analytical methodologies is crucial for its accurate detection and quantification. Techniques such as high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors are commonly employed for the analysis of such aromatic compounds. The specific combination of substituents in this compound would influence its retention behavior in chromatography and its spectral characteristics, which are key parameters in method development. While generic HPLC methods for substituted benzophenones are available, specific validated methods for the routine analysis of this compound in complex mixtures would need to be developed and optimized based on the matrix and the required sensitivity.

Advanced Organic Synthesis Building Block

The reactivity of this compound, stemming from its functional groups, makes it a valuable building block in advanced organic synthesis for the creation of more complex and functional molecules.

Synthesis of Fluorescent Dyes for Bioimaging Research

Fluorescent dyes are indispensable tools in modern biological and biomedical research, enabling the visualization of cellular structures and processes with high specificity. The benzophenone core of this compound can serve as a scaffold for the construction of various classes of fluorescent dyes. While specific examples of fluorescent dyes synthesized directly from this compound are not prominently reported, its potential as a precursor is noteworthy. For instance, the synthesis of xanthene dyes, a class of highly fluorescent compounds, often involves the condensation of a substituted phenol (B47542) with a suitable anhydride (B1165640). The reactive sites on the this compound molecule could potentially be utilized in similar condensation reactions to create novel fluorophores with tailored photophysical properties for bioimaging applications. The introduction of halogen atoms can also influence the fluorescence characteristics, such as quantum yield and lifetime, and can be a strategy for developing probes with specific sensing capabilities.

Future Directions and Emerging Research Avenues for 4 Chloro 5 Fluoro 2 Hydroxybenzophenone

Exploration of Synergistic Effects with Other Chemical Entities

The efficacy of 4'-Chloro-5-fluoro-2-hydroxybenzophenone may be significantly enhanced when used in combination with other chemical agents. This exploration of synergistic effects is a promising area of research, particularly in the context of its primary application as a UV filter. The photostability of UV filters is a critical factor in the effectiveness of sunscreen formulations, and studies have shown that combinations of different UV filters can lead to improved performance. colby.eduresearchgate.netresearchgate.net

Beyond skincare, the synergistic potential of this compound in pharmaceutical applications is also a viable research avenue. For instance, its combination with existing antimicrobial or anticancer agents could be investigated. The benzophenone (B1666685) scaffold is known to be present in molecules with a wide range of biological activities, and it is plausible that this compound could modulate the activity of other therapeutic compounds. nih.gov

Advanced Computational Modeling for Predictive Research

The use of advanced computational modeling presents a powerful tool for accelerating the discovery of new applications for this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can provide valuable insights into the compound's potential biological activities and interactions with specific targets. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties of this compound and related molecules, researchers can build predictive models for various endpoints, such as antimalarial or anticancer activity. nih.govdoaj.org This approach can help in prioritizing the synthesis and testing of new derivatives with potentially enhanced efficacy.

Molecular docking simulations, on the other hand, allow for the visualization of how this compound might bind to the active site of a specific protein. researchgate.netjchemlett.com This can be instrumental in identifying potential new biological targets and in the rational design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to investigate the potential of benzophenone derivatives as inhibitors of enzymes implicated in Alzheimer's disease and inflammation. nih.govnih.gov

Table 1: Potential Applications of Computational Modeling for this compound

| Computational Technique | Potential Application | Research Focus |

| QSAR | Predicting biological activity | Identifying structural features that correlate with desired therapeutic effects (e.g., antimicrobial, anticancer). |

| Molecular Docking | Identifying novel biological targets | Simulating the binding of the compound to various protein structures to predict potential inhibitory activity. |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes | Simulating the dynamic behavior of the compound within a biological target over time to understand binding stability. |

Integration into Nanotechnology and Advanced Material Systems

The unique photochemical properties of this compound make it an attractive candidate for integration into nanotechnology and advanced material systems. The encapsulation of this compound within nanoparticles, for instance, could lead to the development of novel drug delivery systems and enhanced sunscreen formulations. nih.govnih.gov